molecular formula C3F9O9S3Y B1227120 Ytterbium(III) trifluoromethanesulfonate CAS No. 54761-04-5

Ytterbium(III) trifluoromethanesulfonate

Cat. No.: B1227120
CAS No.: 54761-04-5
M. Wt: 620.3 g/mol
InChI Key: AHZJKOKFZJYCLG-UHFFFAOYSA-K
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Mechanism of Action

Target of Action

Ytterbium triflate, Yb(OTf)3, is a versatile Lewis acid . It targets a variety of organic reactions, including aldol, Michael, Mannich, Friedel-Crafts, Diels-Alder, and some other types of reactions . It is widely employed in organic synthesis promoting several carbon–carbon and carbon–heteroatom bond formation .

Mode of Action

Ytterbium triflate acts as a catalyst in these reactions. It enhances the reactivity of the imine group and catalyses an imine ene reaction providing useful homoallylic amines . It also increases the yield of the Ugi four-component coupling .

Biochemical Pathways

The compound is involved in several biochemical pathways. For instance, it promotes the aldol condensations, Mannich-type reaction, Diels–Alder cycloadditions, Friedel–Crafts acylation or alkylation, and heterocycle synthesis . These reactions lead to the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmacokinetics

This suggests that the compound has a high catalytic efficiency. Furthermore, it can be recovered and re-used without loss of catalytic activity , indicating its stability and potential for sustainable use.

Result of Action

The result of ytterbium triflate’s action is the efficient catalysis of a wide scope of organic reactions. For example, it enables the addition of a wide scope of amines to carbodiimides under solvent-free condition to provide N,N’,N’'-trisubstituted guanidines in good yields . It also catalyzes the synthesis of deoxypenostatin A in a novel, stereoselective, intramolecular Diels-Alder reaction .

Action Environment

Ytterbium triflate is very stable and its catalyzed reactions can be carried out in both organic solvents and aqueous conditions . It benefits from its characteristic features: High efficiency in green media, such as water and ionic liquids, recovery after reaction completion, and re-using without loss of activity . This makes it a versatile and environmentally friendly catalyst.

Biochemical Analysis

Biochemical Properties

Ytterbium triflate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, enhancing their reactivity and facilitating complex chemical transformations. For instance, ytterbium triflate has been shown to catalyze the aldol condensation, Mannich-type reactions, Diels-Alder cycloadditions, and Friedel-Crafts acylation or alkylation . These interactions often involve the activation of carbonyl groups, imines, and other electrophilic species, leading to the formation of new chemical bonds.

Cellular Effects

The effects of ytterbium triflate on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Ytterbium triflate has been observed to enhance the reactivity of imine groups, which can impact various biochemical pathways within cells

Molecular Mechanism

At the molecular level, ytterbium triflate exerts its effects through binding interactions with biomolecules. As a Lewis acid, it can coordinate with electron-rich species, such as carbonyl groups and imines, facilitating their activation and subsequent chemical transformations . This activation often involves the formation of transient complexes that lower the activation energy of the reaction, thereby increasing the reaction rate. Ytterbium triflate can also influence enzyme activity by acting as a co-catalyst or modulator, further enhancing its biochemical utility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ytterbium triflate can change over time due to factors such as stability and degradation. Ytterbium triflate is known for its stability and can be recovered and reused without significant loss of activity . Long-term studies are necessary to fully understand its degradation pathways and any potential long-term effects on cellular function. In vitro and in vivo studies have shown that ytterbium triflate maintains its catalytic activity over extended periods, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of ytterbium triflate vary with different dosages in animal models. At low doses, it can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions or toxicity. Studies have shown that careful dosage optimization is crucial to harness the benefits of ytterbium triflate while minimizing potential risks. Toxicological assessments are essential to determine safe and effective dosage ranges for therapeutic applications.

Metabolic Pathways

Ytterbium triflate is involved in various metabolic pathways, primarily through its role as a catalyst in biochemical reactions. It interacts with enzymes and cofactors, facilitating the conversion of substrates into products . For example, ytterbium triflate has been used to catalyze the transformation of glucose into lactic acid, highlighting its potential in metabolic engineering and biocatalysis . These interactions can influence metabolic flux and alter metabolite levels, contributing to the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, ytterbium triflate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its catalytic activity and overall efficacy . Understanding the transport mechanisms of ytterbium triflate is crucial for optimizing its use in biochemical applications and ensuring targeted delivery to specific cellular compartments.

Subcellular Localization

The subcellular localization of ytterbium triflate can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, ytterbium triflate’s affinity for nitrogen-containing compounds can enhance its localization to regions rich in such biomolecules, thereby increasing its catalytic efficiency

Preparation Methods

Ytterbium(III) trifluoromethanesulfonate can be commercially obtained or synthesized in the laboratory. The common synthetic route involves reacting ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (TfOH) in deionized water . The reaction is typically carried out in a 1:1 volume ratio, resulting in the formation of ytterbium triflate . This method is efficient and yields a high-purity product.

Chemical Reactions Analysis

Ytterbium(III) trifluoromethanesulfonate is known for its catalytic activity in various organic reactions. Some of the key reactions it undergoes include:

Common reagents used in these reactions include aldehydes, ketones, amines, and various nucleophiles. The major products formed are typically carbon-carbon or carbon-heteroatom bonded compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

trifluoromethanesulfonate;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJKOKFZJYCLG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369793
Record name Ytterbium(3+) tris(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54761-04-5, 252976-51-5
Record name Ytterbium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ytterbium(3+) tris(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ytterbium triflate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ytterbium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YTTERBIUM TRIFLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ytterbium(III) trifluoromethanesulfonate
Reactant of Route 2
Ytterbium(III) trifluoromethanesulfonate
Reactant of Route 3
Ytterbium(III) trifluoromethanesulfonate

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